BAY-299

Epigenetics BRPF bromodomain Selectivity profiling

BAY-299 is the only disclosed inhibitor achieving nanomolar dual potency for BRPF2 (IC50 67 nM) and TAF1 (IC50 8 nM) with >300-fold selectivity over BRD4. Unlike pan-BET inhibitors or BRPF1-selective probes, BAY-299 uniquely enables unambiguous BRPF2/TAF1 target deconvolution. SGC-validated probe with matched inactive control BAY-364 available. Demonstrates viral mimicry induction in TNBC, antiproliferative effects in AML (MOLM-13 GI50 1060 nM), and favorable rat PK (73% oral bioavailability, 10 h t1/2) for chronic in vivo dosing.

Molecular Formula C25H23N3O4
Molecular Weight 429.476
Cat. No. B1574167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-299
SynonymsBAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC25H23N3O4
Molecular Weight429.476
Structural Identifiers
SMILESO=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY-299 for Procurement: A Potent and Selective Dual Inhibitor of BRPF2 (BRD1) and TAF1 Bromodomains


BAY-299 (CAS 2080306-23-4) is a synthetic small-molecule inhibitor that targets the bromodomains of BRPF2 (also known as BRD1) and TAF1, two epigenetic reader proteins involved in chromatin regulation and transcription [1]. It is a key chemical probe developed in collaboration between Bayer and the Structural Genomics Consortium (SGC) to enable selective interrogation of BRPF2/TAF1 biological function, distinguishing it from pan-BET or other less selective bromodomain inhibitors [2].

BAY-299 Procurement Rationale: Why Generic Bromodomain Inhibitors Cannot Replace BAY-299


The bromodomain family comprises over 60 structurally related reader domains, yet functional outcomes vary dramatically depending on the specific target(s) engaged. Pan-BET inhibitors (e.g., JQ1, I‑BET762) exhibit broad activity against BRD2/3/4 but are essentially inactive against BRPF2 or TAF1 [1]. Conversely, early BRPF1 inhibitors (e.g., PFI-4) show >100-fold selectivity for BRPF1 over BRPF2, precluding BRPF2-specific studies . BAY-299 is the only disclosed inhibitor that achieves nanomolar potency for both BRPF2 and TAF1 while maintaining >30-fold selectivity over closely related family members (BRPF1, BRPF3, BRD9, ATAD2) and >300-fold selectivity over BRD4 . This unique selectivity profile cannot be approximated by combining generic bromodomain inhibitors; substitution introduces confounding polypharmacology that compromises experimental interpretation and increases procurement risk.

BAY-299 Procurement Evidence: Quantitative Comparative Data Against Closest Analogs


BAY-299 Selectivity Over BRPF1 and BRPF3: Quantitative Fold-Difference Data (TR-FRET)

BAY-299 demonstrates high selectivity for BRPF2 (BRD1) over its closest paralogs BRPF1 and BRPF3. In TR‑FRET assays, BAY-299 inhibited BRPF2 with an IC50 of 67 nM, while IC50 values for BRPF1 and BRPF3 were 3150 nM and 5550 nM, respectively . This corresponds to 47‑fold and 83‑fold selectivity over BRPF1 and BRPF3 . In an orthogonal AlphaScreen assay, the selectivity was 23‑fold and 25‑fold, respectively . This level of intra‑family discrimination is essential for isolating BRPF2‑specific functions.

Epigenetics BRPF bromodomain Selectivity profiling

BAY-299 Selectivity Over BRD4: >300‑Fold Differential Quantified by BROMOscan

Unlike pan‑BET inhibitors (e.g., JQ1) that potently inhibit BRD4, BAY-299 exhibits negligible activity against BRD4. BROMOscan® profiling shows an IC50 of 6 nM for BRD1 (BRPF2) and 13 nM for TAF1(2), while activity against BRD4 is >300‑fold lower [1]. In a separate TR‑FRET panel, BAY-299 showed no measurable inhibition of BRD4 bromodomains [2]. This stark differential enables selective studies of BRPF2/TAF1 pathways without confounding BET‑mediated transcriptional effects.

BET bromodomain Selectivity Chemical probe

BAY-299 Cellular Target Engagement: NanoBRET Quantitative Comparison of BRPF2 and TAF1 Inhibition

BAY-299 retains functional activity in living cells, disrupting the interaction between BRPF2/TAF1 and acetylated histones. In NanoBRET assays, BAY-299 inhibited the BRPF2 BD‑histone H4 interaction with an IC50 of 575 nM and the TAF1 BD2‑histone H3.3 interaction with an IC50 of 825 nM . This represents a cellular potency shift of approximately 8‑10‑fold relative to biochemical TR‑FRET IC50s, which is typical for this class of inhibitors and confirms cell permeability and on‑target engagement .

Cellular target engagement NanoBRET Histone interaction

BAY-299 Antiproliferative Activity in Cancer Cell Lines: GI50 Values Across Leukemia and Solid Tumor Models

BAY-299 exhibits differential antiproliferative effects across a panel of cancer cell lines. The compound inhibited proliferation of MOLM-13 (AML) cells with a GI50 of 1060 nM, MV4-11 (AML) with a GI50 of 2630 nM, and Jurkat (T‑cell leukemia) with a GI50 of 3900 nM . Solid tumor lines showed higher GI50 values: 769‑P (renal) 3210 nM, NCI-H526 (small cell lung) 6860 nM, CHL‑1 (melanoma) 7400 nM, and 5637 (bladder) 7980 nM . This lineage‑specific sensitivity pattern aligns with reported dependencies on BRPF2/TAF1 in hematologic malignancies.

Cancer cell proliferation GI50 Acute myeloid leukemia

BAY-299 In Vivo Pharmacokinetics in Rats: Low Clearance, High Oral Bioavailability, Long Half‑Life

BAY-299 demonstrates favorable in vivo pharmacokinetic properties that support its use in animal studies. Following intravenous and oral administration in rats, BAY-299 exhibited low blood clearance (17% of hepatic blood flow), a long terminal half‑life (t1/2 = 10 h), a high steady‑state volume of distribution, and high oral bioavailability (F = 73%) . These parameters indicate that once‑daily oral dosing can achieve sustained plasma concentrations above cellular IC50 values, facilitating chronic dosing paradigms in preclinical efficacy models.

Pharmacokinetics Oral bioavailability In vivo

BAY-299 vs Negative Control BAY-364: Structural Analog with Minimal Activity

Proper experimental design requires a matched negative control to distinguish target‑specific effects from off‑target or compound‑related artifacts. BAY‑364 (MW 401.4) is a structurally similar analog of BAY‑299 that is inactive against BRD1 (IC50 >20 μM) and has only weak activity against TAF1 (IC50 ≈3 μM) [1]. This pair allows researchers to confidently attribute biological effects observed with BAY‑299 to on‑target BRPF2/TAF1 inhibition.

Negative control Chemical probe Experimental design

BAY-299 Application Scenarios: Where This Selective Dual Inhibitor Delivers Maximum Value


Epigenetic Chemical Probe for Dissecting BRPF2/TAF1 Function in Chromatin Regulation

BAY-299 serves as the primary chemical probe for selective pharmacological inhibition of BRPF2 and TAF1 bromodomains. Its high intra‑family selectivity (47‑fold over BRPF1, 83‑fold over BRPF3) and minimal BRD4 activity (>300‑fold selective) enable unambiguous interrogation of BRPF2/TAF1 biology in chromatin immunoprecipitation (ChIP), RNA‑seq, and proteomics studies [1]. The matched negative control BAY‑364 further strengthens experimental design [1].

Triple-Negative Breast Cancer (TNBC) Research: TAF1 Inhibition and Antitumor Immunity

In TNBC models, BAY-299 treatment induces expression of endogenous retroviruses (ERVs) and formation of double‑stranded RNA, leading to activation of interferon responses and suppression of cell growth—a phenomenon known as viral mimicry [2]. This application leverages BAY‑299's cellular activity (NanoBRET IC50 825 nM for TAF1) and favorable PK profile (oral bioavailability 73%, t1/2 10 h) for in vivo dosing .

Acute Myeloid Leukemia (AML) Studies: Evaluating BRPF2/TAF1 Dependency

BAY-299 shows preferential antiproliferative activity in AML cell lines, including MOLM-13 (GI50 1060 nM) and MV4-11 (GI50 2630 nM) . These data support its use in functional genomics screens and pharmacodynamic biomarker studies aimed at validating BRPF2 and/or TAF1 as therapeutic targets in hematologic malignancies.

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rodent Models

The favorable rat PK profile—low clearance (17% Qh), long half‑life (10 h), and high oral bioavailability (73%)—makes BAY-299 suitable for chronic oral dosing in preclinical efficacy and tolerability studies . This reduces compound consumption and enables sustained target engagement in tumor xenograft or genetically engineered mouse models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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